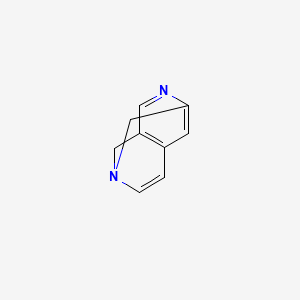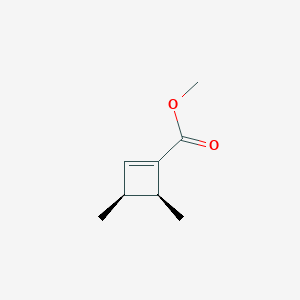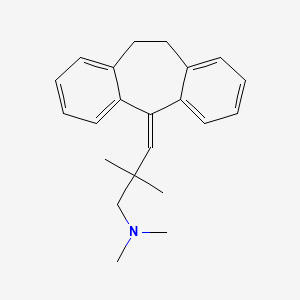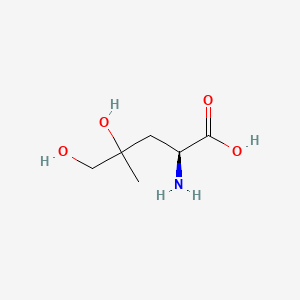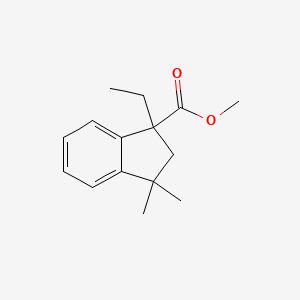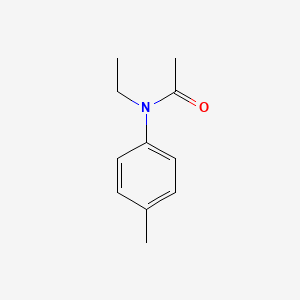
Acetamide,N-ethyl-N-(P-tolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-ethyl-N-(P-tolyl)- is an organic compound with the molecular formula C11H15NO3S. It is known for its applications in various fields including chemistry, biology, medicine, and industry. The compound is characterized by its unique structure, which includes an acetamide group, an ethyl group, and a p-tolyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-ethyl-N-(P-tolyl)- typically involves the reaction of N-ethyl-p-toluenesulfonamide with acetic anhydride. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The process involves heating the reactants and maintaining specific temperature and pressure conditions to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of Acetamide, N-ethyl-N-(P-tolyl)- follows similar synthetic routes but on a larger scale. The use of advanced equipment and technology ensures high yield and purity of the compound. The reaction conditions are optimized to achieve efficient production while minimizing waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-ethyl-N-(P-tolyl)- undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
Acetamide, N-ethyl-N-(P-tolyl)- finds applications in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Acetamide, N-ethyl-N-(P-tolyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-ethyl-p-toluenesulfonamide
- Acetamide, N-ethyl-N-(p-tolylsulfonyl)
- N-Acetyl-N-aethyl-p-toluolsulfonamid
Uniqueness
Acetamide, N-ethyl-N-(P-tolyl)- is unique due to its specific structure and the presence of both acetamide and p-tolyl groups. This combination imparts distinct chemical and physical properties, making it suitable for various specialized applications .
Propriétés
Formule moléculaire |
C11H15NO |
|---|---|
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
N-ethyl-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C11H15NO/c1-4-12(10(3)13)11-7-5-9(2)6-8-11/h5-8H,4H2,1-3H3 |
Clé InChI |
WLECPEWQOMTQOI-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1=CC=C(C=C1)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


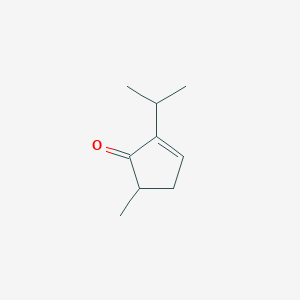
![2-(1,1-Dimethyl-2-propenyl)bicyclo[2.2.1]heptane](/img/structure/B13806447.png)
![(3S,7aS)-3-ethyl-7a-methyl-2,3-dihydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B13806454.png)

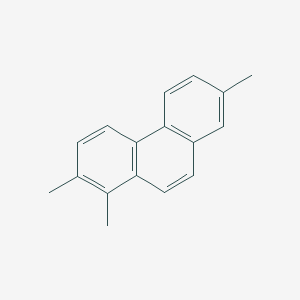
![Propanamide, N-[3-(dimethylamino)propyl]-3-[[3-(dimethylamino)propyl]amino]-2-methyl-](/img/structure/B13806478.png)
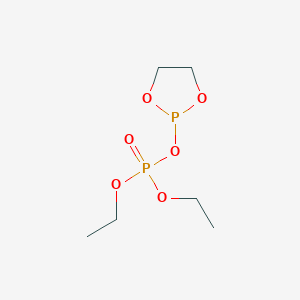
![2-(1H-imidazol-5-yl)bicyclo[1.1.1]pentan-2-ol](/img/structure/B13806485.png)

